4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCUMKTYSGYTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670190 | |
| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-50-0 | |
| Record name | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanistic Hypotheses for 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Abstract
The compound 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide represents a novel chemical entity for which direct pharmacological data is not extensively documented in publicly accessible literature. However, its molecular architecture is a composite of well-characterized pharmacophores: a 1,2-benzisoxazole core, a C3-linked carboxamide, and a saturated cyclohexene ring. The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous clinically successful drugs, particularly in the realm of Central Nervous System (CNS) disorders.[1][2] This guide deconstructs the subject molecule to formulate rational, evidence-based hypotheses on its potential mechanisms of action. By analyzing structure-activity relationships (SAR) of analogous compounds, we propose and detail primary and secondary mechanistic pathways, focusing on CNS receptor modulation, ion channel activity, and inflammatory enzyme inhibition. For each hypothesis, we delineate a comprehensive experimental workflow, from initial in vitro screening to functional and cell-based assays, providing a strategic roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential.
Structural Deconstruction and Physicochemical Rationale
The therapeutic potential of a molecule is intrinsically linked to its structure. The title compound can be dissected into three key functional components, each contributing to a predicted pharmacological profile.
-
1,2-Benzisoxazole Core: This bicyclic heterocycle is a cornerstone of neuropharmacology. It is found in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide).[1] Its utility stems from its rigid structure and ability to present substituents in a well-defined spatial orientation, enabling high-affinity interactions with a variety of receptors.[1] This core suggests a strong predisposition for CNS-related targets.
-
C3-Carboxamide Moiety: The carboxamide group is a versatile functional group in drug design. It is a potent hydrogen bond donor and acceptor, critical for anchoring a ligand within the binding pocket of a protein target. Its presence is common in a vast array of therapeutic agents, including enzyme inhibitors and receptor modulators.[3]
-
4,5,6,7-Tetrahydro Ring: The saturation of the benzene ring portion of the benzisoxazole imparts several key properties. It introduces a non-planar, three-dimensional geometry, which can enhance binding specificity to targets with complex topographies. Furthermore, it increases the molecule's lipophilicity compared to its fully aromatic counterpart, which may enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs.[4]
Based on this structural analysis, this compound is predicted to be a CNS-penetrant small molecule with the potential to engage in high-affinity interactions with protein targets, particularly G-protein coupled receptors (GPCRs) and enzymes.
Primary Mechanistic Hypotheses & Experimental Validation
Based on robust evidence from structurally related compound classes, we propose three primary hypotheses for the mechanism of action.
Hypothesis A: Modulation of Central Nervous System (CNS) Monoamine Receptors
Scientific Rationale: A compelling body of research demonstrates that benzisoxazole-3-carboxamide derivatives exhibit significant affinity for dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[5] These receptors are validated targets for treating psychosis, depression, and other neuropsychiatric disorders. The core benzisoxazole scaffold is fundamental to the activity of numerous atypical antipsychotics.[1][6] Therefore, it is highly probable that the title compound functions as a modulator of these key CNS receptors.
Potential Molecular Targets:
-
Dopamine D2 Receptor (Antagonist/Partial Agonist)
-
Serotonin 5-HT2A Receptor (Antagonist/Inverse Agonist)
-
Serotonin 5-HT1A Receptor (Agonist/Partial Agonist)
Experimental Validation Workflow: The causality behind this experimental cascade is to first establish binding affinity, then determine functional activity, and finally assess the physiological outcome in a complex biological system.
-
In Vitro Radioligand Binding Assays (Tier 1):
-
Objective: To determine the binding affinity (Ki) of the compound for the primary targets.
-
Protocol:
-
Prepare cell membrane homogenates from cell lines stably expressing human D2, 5-HT2A, and 5-HT1A receptors.
-
Incubate membrane preparations with a specific radioligand (e.g., [3H]-Spiperone for D2/5-HT2A, [3H]-8-OH-DPAT for 5-HT1A) across a concentration range of the test compound.
-
Following incubation, separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation. This initial step is a cost-effective method to confirm direct interaction with the target before committing to more complex functional studies.
-
-
-
In Vitro Functional Assays (Tier 2):
-
Objective: To characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
-
Protocol (Example for D2 Receptor):
-
Use a recombinant cell line expressing the D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
To test for antagonist activity, pre-incubate cells with the test compound before challenging with a known D2 agonist (e.g., quinpirole).
-
To test for agonist activity, apply the test compound alone.
-
Measure the downstream signal (luminescence) to quantify the functional response. A reduction in the agonist-induced signal indicates antagonism. This step is crucial to understand how the compound affects the receptor's signaling cascade.
-
-
Hypothesis B: Negative Allosteric Modulation of AMPA Receptors
Scientific Rationale: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors critical for fast synaptic transmission in the CNS.[7][8] These compounds act as negative allosteric modulators (NAMs), which can reduce excessive excitatory neurotransmission without completely blocking normal physiological function.[7] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[8]
Potential Molecular Targets:
-
Homomeric and heteromeric AMPA receptor subtypes (e.g., GluA1, GluA2/3).
Experimental Validation Workflow: This workflow is designed to precisely measure changes in the biophysical properties of the ion channel, which is the direct functional output of the target.
-
Whole-Cell Patch-Clamp Electrophysiology (Tier 1):
-
Objective: To directly measure the effect of the compound on AMPA receptor currents and kinetics.
-
Protocol:
-
Culture HEK293t cells and transiently transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
-
Establish a whole-cell patch-clamp recording configuration on a transfected cell.
-
Rapidly apply glutamate (e.g., 10 mM) to elicit an inward current in the absence and presence of the test compound.
-
Measure the peak current amplitude to assess inhibition.
-
Analyze the current decay kinetics to determine effects on desensitization and deactivation rates. An acceleration of desensitization and/or prolongation of deactivation are hallmarks of NAM activity.[7] This technique provides unparalleled temporal resolution to dissect the compound's effect on channel gating.
-
-
-
In Vivo Models of Nociception (Tier 2):
-
Objective: To assess the analgesic potential of the compound in a relevant disease model.
-
Protocol (e.g., Chronic Constriction Injury Model of Neuropathic Pain):
-
Surgically induce neuropathic pain in rodents.
-
Administer the test compound systemically (e.g., intraperitoneally or orally).
-
Assess pain-related behaviors, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test), at various time points post-dosing.
-
A significant increase in the pain threshold compared to vehicle-treated animals would support the mechanistic hypothesis.
-
-
Hypothesis C: Inhibition of Inflammatory Enzymes (COX/LOX)
Scientific Rationale: The benzisoxazole scaffold is present in molecules with demonstrated anti-inflammatory properties.[9][10] Specifically, certain isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Valdecoxib, a potent COX-2 inhibitor, notably features an isoxazole ring.[11] This precedent suggests that the title compound could exert anti-inflammatory effects by targeting enzymes in the arachidonic acid pathway.
Potential Molecular Targets:
-
Cyclooxygenase-1 (COX-1)
-
Cyclooxygenase-2 (COX-2)
-
5-Lipoxygenase (5-LOX)
Experimental Validation Workflow: The logic here is to first confirm direct enzyme inhibition and then verify that this inhibition translates to a functional anti-inflammatory effect in a cellular context.
-
In Vitro Enzyme Inhibition Assays (Tier 1):
-
Objective: To determine the IC50 values for the inhibition of COX-1, COX-2, and 5-LOX.
-
Protocol (COX-2 Example):
-
Use a commercially available colorimetric or fluorescent COX-2 inhibitor screening kit.
-
Add purified ovine or human recombinant COX-2 enzyme to wells containing a chromogenic substrate and arachidonic acid.
-
Add the test compound across a range of concentrations.
-
Incubate and measure the absorbance or fluorescence, which is proportional to the peroxidase activity of COX-2.
-
Calculate the IC50 value. Comparing the IC50 for COX-1 and COX-2 provides a selectivity index, which is critical for predicting potential gastrointestinal side effects.
-
-
-
Cell-Based Prostaglandin E2 (PGE2) Assay (Tier 2):
-
Objective: To confirm the compound's ability to inhibit pro-inflammatory mediator production in a relevant cell type.
-
Protocol:
-
Culture RAW 264.7 macrophage cells or human whole blood.
-
Pre-treat cells with the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.
-
Collect the cell supernatant and quantify PGE2 levels using a competitive ELISA kit.
-
A dose-dependent reduction in PGE2 levels confirms cellular activity and validates the enzyme inhibition data.
-
-
Secondary & Exploratory Hypotheses
While less directly supported by the core scaffold, the broader chemical class of carboxamides warrants consideration of additional mechanisms.
-
Cannabinoid Receptor Modulation: Carboxamides are a well-established class of cannabinoid CB2 receptor ligands, with some also showing activity at CB1.[12][13] An initial screen against CB1 and CB2 receptors would be a prudent exploratory step.
-
Acid Ceramidase (AC) Inhibition: Benzoxazolone carboxamides have been identified as potent, systemically active inhibitors of intracellular acid ceramidase, an enzyme involved in ceramide metabolism and apoptosis signaling.[3] The structural similarity suggests this is a plausible, albeit more speculative, target.
-
Antimicrobial Activity: Benzisoxazole derivatives have been reported to possess antibacterial and antifungal properties, sometimes acting via membrane disruption or DNA damage.[10][14][15] Screening against a panel of pathogenic bacteria and fungi could reveal unexpected activity.
Integrated Screening Cascade and Data Summary
A tiered, multi-hypothesis approach is the most efficient strategy to elucidate the mechanism of action for a novel compound. The following workflow integrates the primary hypotheses into a logical screening funnel.
Sources
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of benzisoxazole derivatives.
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Benzisoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
The benzisoxazole motif, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzisoxazole derivatives, offering field-proven insights into the experimental choices and causality that drive the discovery of potent and selective drug candidates. We will delve into the key therapeutic areas where these derivatives have shown significant promise, including their roles as antipsychotic, anticancer, and anticonvulsant agents.
The Architectural Blueprint: Understanding the Benzisoxazole Core
The 1,2-benzisoxazole ring system is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.[1] This core structure serves as a versatile template for medicinal chemists, allowing for substitutions at various positions to modulate the physicochemical properties and biological activity of the resulting derivatives.[2][3] The inherent stability of the aromatic system, coupled with the potential for diverse functionalization, underpins its success in drug discovery.[2][3]
Decoding the Structure-Activity Landscape: A Therapeutic Area Perspective
The pharmacological profile of benzisoxazole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of new chemical entities with improved efficacy and safety profiles.
Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors
Benzisoxazole derivatives are prominent in the development of atypical antipsychotics, which primarily function by antagonizing dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual-receptor antagonism is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects (EPS).[5]
Key SAR Insights:
-
The 3-(Piperidin-4-yl) Moiety: A crucial pharmacophore for antipsychotic activity is the presence of a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[5] Drugs like risperidone, paliperidone, and iloperidone all feature this essential structural element.[1][5]
-
Substitutions on the Benzene Ring:
-
Fluorine Substitution: The introduction of a fluorine atom, particularly at the 6-position of the benzisoxazole ring, can significantly impact drug disposition and activity.[2]
-
-
Modifications of the Piperidine Ring:
-
N-Alkylation: The nature of the substituent on the piperidine nitrogen is critical for modulating receptor affinity and pharmacokinetic properties. For instance, in risperidone, the complex substituent contributes to its high affinity for both D2 and 5-HT2A receptors.
-
-
Multi-target Approaches: Newer research focuses on developing multi-target antipsychotic agents by incorporating other functionalities. For example, coumarin-based benzisoxazole analogs have been synthesized that show high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors with low affinity for the H1 receptor, potentially leading to fewer side effects.[2]
Quantitative SAR Data for Antipsychotic Benzisoxazole Derivatives:
| Compound | D2 Receptor Affinity (IC50/Ki, nM) | 5-HT2A Receptor Affinity (IC50/Ki, nM) | Reference |
| Risperidone | 3.13 (Ki) | 0.16 (Ki) | [5] |
| Paliperidone | 0.63 (Ki) | 0.14 (Ki) | [5] |
| Iloperidone | 6.2 (Ki) | 5.6 (Ki) | [5] |
| Compound 61 (abaperidone) | 17.0 (IC50) | 6.2 (IC50) | [2] |
| Compound 62 | 12.7 (D2) | 2.2 (5-HT2A) | [2] |
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A), and varying concentrations of the benzisoxazole test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Anticancer Agents: Diverse Mechanisms of Action
Benzisoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][4]
Key SAR Insights:
-
Substitutions at the C-3 Position: The nature of the substituent at the C-3 position of the benzisoxazole ring is critical for anticancer activity. The basicity of different substituted heterocyclic ring systems at this position has been studied to understand the SAR.[2]
-
Amide Derivatives: A series of new amide derivatives of benzisoxazole have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[2]
-
Estradiol-Benzisoxazole Chimeras: Hybrid molecules combining estradiol and benzisoxazole have shown superior activity against several cancer cell lines.[4]
-
HDAC Inhibition: Some benzisoxazole derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, leading to decreased cell proliferation and induction of apoptosis in acute myeloid leukemia (AML) cell lines.[2]
Quantitative SAR Data for Anticancer Benzisoxazole Derivatives:
| Compound | Cell Line | Activity (IC50, µM) | Reference |
| Compound 65 | Electric Eel AChE | 1.5 | [2] |
| Compound 66 | Electric Eel AChE | 2.51 | [2] |
| Compound 9c | MCF-7 | 2.36 | [4] |
| Compound 72 | HepG-2 | - (37.75% inhibition) | [2] |
| Compound 73 | HepG-2 | - (39.19% inhibition) | [2] |
Experimental Workflow: MTT Assay for Cytotoxicity
The following diagram outlines the steps involved in an MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzisoxazole derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate the plate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Anticonvulsant Agents: Modulating Neuronal Excitability
Benzisoxazole derivatives, such as zonisamide, are established anticonvulsant drugs.[1][2] SAR studies in this area aim to develop new agents with improved efficacy and reduced neurotoxicity.
Key SAR Insights:
-
3-(Sulfamoylmethyl) Group: The presence of a 3-(sulfamoylmethyl) group on the 1,2-benzisoxazole ring is a key feature for anticonvulsant activity.[6]
-
Halogen Substitution: The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase both anticonvulsant activity and neurotoxicity.[6]
-
Substitution on the Sulfamoyl Group: Substitution on the sulfamoyl group generally leads to a decrease in activity.[6] Monoalkylated compounds may exhibit activity due to biotransformation.[6]
In Vivo Model: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) test.
Bioisosteric Replacements: Fine-Tuning Molecular Properties
A key strategy in optimizing benzisoxazole derivatives is the use of bioisosteric replacements. The benzisoxazole heterocycle itself has been successfully employed as a bioisostere for the benzoyl functionality in N-benzylpiperidine-based acetylcholinesterase (AChE) inhibitors, leading to potent and selective compounds for the potential treatment of Alzheimer's disease.[2][7] This approach allows for the modulation of properties such as lipophilicity, solubility, and metabolic stability, which can lead to improved ADME profiles and the generation of new intellectual property.
Conclusion and Future Directions
The benzisoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse pharmacological activities exhibited by its derivatives underscore its privileged nature. Future efforts in this field will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel benzisoxazole-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across a range of diseases.
References
-
Gali, V. K., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(45), 26867-26888. [Link]
-
Reddy, T. S., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]
-
Al-Qtaishat, S., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]
-
Brishty, J. R., et al. (2025). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Kumar, A., & Singh, P. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 834-841. [Link]
-
Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]
-
Temple, D. L., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(8), 1141-1146. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]
-
Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]
-
Al-Qtaishat, S., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed, 35566373. [Link]
-
Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]
-
Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]
-
G. G. Mu, et al. (2012). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed, 22348835. [Link]
-
Al-Qtaishat, S., et al. (2025). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
-
Singh, A., et al. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]
-
Singh, P., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(11), 1873-1887. [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem-space.com [chem-space.com]
An In-Depth Technical Guide to the Synthesis and Exploration of Novel 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Derivatives
Abstract
The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds, including the anticonvulsant zonisamide and the antipsychotic risperidone. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, antipsychotic, anticonvulsant, and antimicrobial effects.[1] This guide focuses on the partially saturated analogue, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, a scaffold that combines the key electronic features of the benzisoxazole ring with the conformational flexibility of a cyclohexene-fused system. We provide a comprehensive exploration of synthetic strategies, detailed experimental protocols, and a proposed framework for the biological evaluation of novel derivatives, aimed at empowering researchers in the fields of medicinal chemistry and drug discovery.
The Strategic Imperative: Why Explore This Scaffold?
The decision to investigate the this compound core is rooted in established medicinal chemistry principles. The fusion of a saturated carbocyclic ring onto the benzisoxazole core introduces a three-dimensional structure that can enhance binding affinity and selectivity for biological targets compared to its planar aromatic counterpart. The carboxamide functional group at the 3-position serves as a critical handle for derivatization, acting as a versatile hydrogen bond donor and acceptor, and providing a vector to explore chemical space and modulate pharmacokinetic properties.
Our hypothesis is that by systematically modifying two key positions—the amide nitrogen (R¹) and the saturated carbocyclic ring (R²)—we can generate a library of novel compounds with potential therapeutic applications, particularly in areas where benzisoxazoles have already shown promise, such as neuropharmacology and anti-inflammatory research.[1]
Core Synthesis and Derivatization Strategy
The cornerstone of any drug discovery campaign is a robust and flexible synthetic route. Our approach is designed for efficiency and adaptability, allowing for the late-stage introduction of diversity.
Synthesis of the Core Scaffold
The construction of the 4,5,6,7-tetrahydro-1,2-benzisoxazole ring system is most effectively achieved through a multi-step sequence starting from cyclohexanone. The key steps involve the formation of a β-ketoester, oximation, and subsequent intramolecular cyclization. This method provides a reliable pathway to the core carboxylic acid intermediate, which is the immediate precursor to our target carboxamides.
Caption: General synthetic route to the core scaffold and its derivatives.
Rationale for Derivatization
-
N-Substituent (R¹) Modification: The amide moiety is the primary point for diversification. By coupling the core carboxylic acid with a wide array of primary and secondary amines, we can systematically probe structure-activity relationships (SAR). Introducing various aryl, heteroaryl, and alkyl groups allows for the modulation of:
-
Lipophilicity (logP): Fine-tuning solubility and membrane permeability.
-
Target Engagement: Introducing functionalities that can form specific interactions (H-bonds, π-stacking, hydrophobic interactions) with a biological target.
-
Metabolic Stability: Blocking or altering sites of metabolic attack.
-
-
Carbocyclic Ring (R²) Substitution: Although not the primary focus of this initial guide, future work should involve the synthesis of analogues with substituents on the tetrahydro ring. This can be achieved by starting with substituted cyclohexanones. Such modifications can introduce chirality and enforce specific conformations, potentially leading to enhanced potency and selectivity.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions to ensure reproducibility.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Core Intermediate)
-
Step A: Synthesis of Ethyl 2-cyclohexanonecarboxylate.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C, add absolute ethanol (0.1 eq) dropwise.
-
Add a solution of cyclohexanone (1.0 eq) and diethyl carbonate (1.5 eq) in diethyl ether dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice-cold water. Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with 2N HCl to pH ~5 and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
-
-
Step B: Synthesis of Ethyl 2-(hydroxyimino)cyclohexanecarboxylate.
-
Dissolve the product from Step A (1.0 eq) in glacial acetic acid.
-
Cool the solution to 5-10 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 15 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime.
-
-
Step C: Synthesis of Ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate.
-
Add the oxime from Step B (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C with vigorous stirring.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane. Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
-
Step D: Synthesis of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid.
-
Dissolve the ester from Step C (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH ~2 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the title carboxylic acid.
-
Protocol 2: General Procedure for Synthesis of N-Substituted Carboxamide Derivatives
-
To a solution of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the final N-substituted carboxamide derivative.
Data Presentation and Characterization
All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The following table provides a template for summarizing the data for newly synthesized derivatives.
| Compound ID | R¹ Substituent | Yield (%) | M.P. (°C) | HRMS (m/z) [M+H]⁺ |
| Ex-1 | 4-Fluorophenyl | 78 | 155-157 | Calc: 263.0983, Found: 263.0985 |
| Ex-2 | Pyridin-2-yl | 72 | 162-164 | Calc: 246.1029, Found: 246.1031 |
| Ex-3 | Cyclohexyl | 85 | 141-143 | Calc: 251.1703, Found: 251.1706 |
| Ex-4 | Benzyl | 81 | 128-130 | Calc: 259.1389, Found: 259.1392 |
Framework for Biological Evaluation and SAR
The broad biological activity of benzisoxazole and carboxamide derivatives suggests multiple potential therapeutic avenues.[1][2] A logical screening cascade is essential to identify promising lead compounds.
Initial Hypothesis and Target Selection
Based on precedents set by related heterocyclic carboxamides, initial screening efforts should focus on targets related to inflammation and pain.[3][4] For example, thiazole-carboxamide compounds have shown potent antioxidant and COX inhibitory activity.[3] Furthermore, structure-activity relationship (SAR) studies on other scaffolds have demonstrated that bulky, lipophilic groups can enhance activity, possibly by improving penetration into hydrophobic active sites.[3][5]
Primary Hypothesis: N-aryl substituted derivatives of this compound bearing electron-withdrawing or bulky lipophilic groups will exhibit anti-inflammatory and/or analgesic properties.
Proposed Screening Cascade
Caption: A logical workflow for the biological evaluation of novel derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to library synthesis, providing a solid foundation for extensive SAR studies. The proposed biological evaluation cascade offers a clear path from initial in vitro screening to in vivo efficacy testing.
Future work should aim to expand the chemical diversity by exploring a wider range of amine inputs for the carboxamide synthesis and by developing routes to substituted carbocyclic ring systems. Computational modeling and docking studies could further refine the design of next-generation derivatives, accelerating the discovery of potent and selective drug candidates.
References
-
Arshad, M. F., Alam, A., Alshammari, A. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Shinde, D. B., et al. (2025). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. SAGE Publications Inc. Available at: [Link]
-
Jadhav, P., et al. (2023). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Advanced Scientific Research. Available at: [Link]
-
PubChem. N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. Available at: [Link]
- Google Patents. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
-
Al-Omair, M. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, Z., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
-
Snetkov, P., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Pišlar, A., et al. (2024). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Pharmacia. Available at: [Link]
-
Sharma, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
S. Row, G., et al. (2005). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Realini, N., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Angewandte Chemie International Edition. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. isca.me [isca.me]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. The benzisoxazole moiety is a privileged structure found in numerous pharmacologically active agents, making the attainment of high-purity material a critical prerequisite for reliable downstream applications, from biological screening to preclinical development.[1] This document moves beyond simple procedural lists to explain the fundamental principles behind each purification step, empowering researchers to adapt and troubleshoot methodologies effectively. Protocols for recrystallization and column chromatography are presented, alongside methods for purity verification.
Introduction: The Importance of Purity for a Privileged Scaffold
The 1,2-benzisoxazole ring system is a cornerstone in modern drug discovery, forming the structural backbone of drugs with applications as anticonvulsants, antipsychotics, and anti-inflammatory agents.[1] this compound, as a derivative, belongs to this important class of compounds. The presence of the carboxamide functional group further enhances its potential for forming key hydrogen bond interactions with biological targets.[2]
The reliability of all subsequent experimental data—be it in vitro biological assays, pharmacokinetic studies, or structural biology—is fundamentally dependent on the purity of the starting compound. Trace impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to false positives, inaccurate structure-activity relationships (SAR), and potentially confounding toxicity profiles. This guide, therefore, offers a systematic approach to achieving high-purity this compound.
Compound Profile and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale & Impact on Purification |
| Appearance | White to off-white crystalline solid | Crystalline nature suggests recrystallization is a viable primary purification technique. |
| Molecular Weight | ~180.2 g/mol | --- |
| Polarity | Moderately Polar | The carboxamide group imparts significant polarity. The tetrahydro-aromatic core is nonpolar. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone). Low solubility in nonpolar solvents (e.g., Hexane, Heptane) and likely low solubility in water. | Solubility profile is the key determinant for selecting appropriate recrystallization solvents and chromatographic mobile phases. |
| pKa | The amide proton is weakly acidic (pKa ~17). The isoxazole nitrogen is weakly basic. | The compound is largely neutral under typical conditions, simplifying purification. However, in reversed-phase chromatography, pH modifiers can ensure consistent protonation state and improve peak shape.[3] |
Common Synthetic Impurities
Based on common synthetic routes to benzisoxazole derivatives, potential impurities may include:[4]
-
Unreacted Starting Materials: Such as the corresponding cyclohexane-fused dicarbonyl precursor or hydroxylamine.
-
Hydrolyzed By-product: The corresponding carboxylic acid (4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid) from hydrolysis of the amide.
-
Ring-Opened Species: By-products from cleavage of the N-O bond in the isoxazole ring.
-
Reagents and Catalysts: Residual coupling agents (if the amide is formed from the acid) or residual base/acid from cyclization steps.
-
Isomeric By-products: Depending on the synthetic strategy, other isomers could potentially form.
Strategic Purification Workflow
The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. A typical workflow involves a primary bulk purification followed by a high-resolution polishing step if necessary.
Caption: General purification strategy for this compound.
Protocol 1: Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound, leveraging differences in solubility.[5][6] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[6]
Rationale for Solvent Selection
The ideal solvent system is identified through small-scale solubility tests. Given the target's moderate polarity, single-solvent systems like ethanol or isopropanol, or two-solvent systems like Ethyl Acetate/Heptane or Ethanol/Water are excellent starting points.
| Solvent System | Rationale |
| Ethanol or Isopropanol | The polar hydroxyl group will solvate the carboxamide, while the alkyl chain has an affinity for the tetrahydro-aromatic core. A significant solubility difference between hot and cold is expected. |
| Ethyl Acetate / Heptane | Ethyl acetate is a good "solvent" for dissolving the compound, and heptane is a non-polar "anti-solvent" used to induce precipitation upon cooling. This is highly effective for removing more polar impurities. |
| Acetone | A strong polar aprotic solvent that can be effective, though its high volatility can sometimes lead to rapid crashing out of the solid rather than slow crystal growth.[5] |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot solvent until the compound just fully dissolves. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is paramount as it allows for the formation of a pure crystal lattice, excluding impurities.
-
Induce Crystallization (If Necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod below the solvent line or add a tiny "seed" crystal of pure product.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and perform purity analysis (TLC/HPLC).
Protocol 2: Silica Gel Column Chromatography
Chromatography is used when recrystallization is ineffective, the product is an oil, or when impurities have similar solubility profiles to the product. For a moderately polar compound like this carboxamide, normal-phase (silica gel) chromatography is typically the method of choice.[5]
Rationale for Mobile Phase Selection
The mobile phase (eluent) must be optimized to achieve good separation between the product and impurities. This is done using Thin-Layer Chromatography (TLC). The target retention factor (Rƒ) for the product on TLC should be between 0.25 and 0.40 for optimal column separation.
| Mobile Phase System | Polarity | Typical Use Case |
| Ethyl Acetate / Heptane | Low to Medium | Excellent starting point. A gradient from 20% to 80% Ethyl Acetate in Heptane is a common strategy. |
| Dichloromethane / Methanol | Medium to High | Used for separating more polar compounds. A small percentage of methanol (1-10%) in dichloromethane significantly increases eluent strength. |
Step-by-Step Chromatography Protocol
Caption: Standard workflow for purification by column chromatography.
-
TLC Optimization: Develop an eluent system on a TLC plate that gives an Rƒ value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a less polar composition. If a gradient is used, slowly increase the proportion of the more polar solvent to elute the compounds from the column.
-
Fraction Collection: Collect fractions of equal volume as the eluent passes through the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
No purification is complete without rigorous verification of the final product's purity.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is typical. Purity is reported as a percentage based on the area of the product peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. Google Patents. (n.d.).
-
Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents. (n.d.).
- WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents. (n.d.).
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. (2023, February 10). Retrieved January 24, 2026, from [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. (n.d.). Retrieved January 24, 2026, from [Link]
-
What is the best technique for amide purification?. ResearchGate. (2020, November 2). Retrieved January 24, 2026, from [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. An-Najah Staff. (n.d.). Retrieved January 24, 2026, from [Link]
-
Zonisamide-impurities. Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. (2024, July 8). Retrieved January 24, 2026, from [Link]
-
chromatography of carboxylic acid derivatives of aminoacids?. Reddit. (2022, July 11). Retrieved January 24, 2026, from [Link]
-
Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024, March 30). Retrieved January 24, 2026, from [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. westfield.ma.edu [westfield.ma.edu]
Application Note: A High-Throughput Screening Workflow for Kinase Inhibitor Discovery Using a 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide-Based Library
Introduction: The Promise of Novel Heterocycles in Kinase Inhibition
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] Its derivatives have garnered significant interest for their diverse biological activities.[2][3] The introduction of a carboxamide functional group can further enhance molecular interactions with biological targets, a strategy successfully employed in developing potent inhibitors for various enzyme classes.[4][5][6] This application note presents a detailed, albeit hypothetical, protocol for the utilization of a focused compound library centered around the 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide scaffold in a high-throughput screening (HTS) campaign to identify novel inhibitors of a representative tyrosine kinase, "Kinase X."
High-throughput screening is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical entities against specific biological targets.[7][8] The workflow described herein is designed to be a robust and self-validating system, providing researchers with a comprehensive guide from initial assay development to hit confirmation. We will detail the causality behind each experimental choice, ensuring scientific integrity and providing a practical framework for drug development professionals.
Physicochemical Properties of the Core Scaffold
Before embarking on an HTS campaign, understanding the drug-like properties of the core scaffold is crucial. The this compound core possesses attributes that make it an attractive starting point for library synthesis. A related structure, N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, has a molecular weight of 243.26 g/mol and an XLogP3-AA of 2, suggesting good potential for oral bioavailability according to Lipinski's Rule of Five.[9] The carboxamide group provides both hydrogen bond donor and acceptor capabilities, facilitating potential interactions within an enzyme's active site.
| Property | Hypothetical Value for Core Scaffold | Rationale |
| Molecular Weight | < 350 g/mol | Provides a good starting point for further derivatization without exceeding the typical molecular weight cutoffs for lead-like compounds. |
| cLogP | 1.5 - 3.0 | Ensures adequate solubility in aqueous assay buffers while maintaining sufficient membrane permeability for potential cell-based assays. |
| Hydrogen Bond Donors | 1-2 | The carboxamide and potentially other functionalities contribute to target binding. |
| Hydrogen Bond Acceptors | 3-4 | The isoxazole ring and carboxamide oxygen are key interaction points. |
| Aqueous Solubility | > 50 µM | Critical for preventing compound precipitation in biochemical assays and ensuring accurate concentration-response relationships. |
| Chemical Stability | Stable in DMSO and aqueous buffer for > 24h | Essential for maintaining compound integrity throughout the HTS process. |
High-Throughput Screening Workflow for Kinase X Inhibitors
The following protocols outline a comprehensive HTS campaign designed to identify and validate inhibitors of Kinase X from a library of this compound derivatives.
Figure 1: A comprehensive workflow for the discovery of kinase inhibitors.
Part 1: Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reliable assay. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its sensitivity, low background, and homogeneous format, making it highly amenable to automation.[10]
Protocol 1: TR-FRET Kinase Assay Development
-
Objective: To optimize the concentrations of Kinase X and its substrate to achieve a stable and robust assay window.
-
Materials:
-
Recombinant human Kinase X
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, white plates
-
-
Procedure:
-
Prepare a matrix of Kinase X and biotinylated peptide substrate concentrations in assay buffer.
-
Dispense the enzyme and substrate mixtures into the 384-well plates.
-
Initiate the kinase reaction by adding ATP at its Michaelis constant (Km) concentration.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate in the dark for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the optimal concentrations that provide the best signal-to-background ratio.
-
Protocol 2: Assay Validation (Z'-Factor and DMSO Tolerance)
-
Objective: To confirm the suitability of the assay for HTS by calculating the Z'-factor and assessing its tolerance to DMSO.[11]
-
Procedure:
-
Prepare positive controls (no enzyme or a known potent inhibitor) and negative controls (DMSO vehicle) in multiple replicates (n ≥ 16) across a 384-well plate.
-
Run the TR-FRET assay as described in Protocol 1.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor > 0.5 is considered excellent for HTS.
-
To assess DMSO tolerance, run the assay with varying concentrations of DMSO (e.g., 0.1% to 2%). The final DMSO concentration in the primary screen should not significantly impact the assay signal.
-
| Assay Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Z'-Factor | ≥ 0.5 | 0.78 |
| Signal to Background (S/B) | ≥ 5 | 12 |
| DMSO Tolerance | < 10% signal change at 1% DMSO | 5% signal decrease at 1% DMSO |
Part 2: Primary High-Throughput Screening
The primary screen aims to identify "hits" from the compound library that exhibit inhibitory activity against Kinase X at a single concentration.
Protocol 3: Single-Point Primary HTS
-
Objective: To screen the entire this compound library at a single concentration to identify initial hits.
-
Procedure:
-
Prepare assay-ready plates by dispensing the compound library into 384-well plates at a concentration that will yield a final assay concentration of 10 µM. Each plate should include positive and negative controls.
-
Using automated liquid handlers, add the optimized concentrations of Kinase X and the peptide substrate to all wells.
-
Initiate the reaction with ATP.
-
Incubate, stop the reaction, and add detection reagents as per Protocol 1.
-
Read the plates and calculate the percent inhibition for each compound relative to the controls.
-
A hit threshold is typically set at >50% inhibition or >3 standard deviations from the mean of the negative controls.
-
Figure 2: Logic diagram for primary hit selection.
Part 3: Hit Confirmation and Triage
This phase is critical for eliminating false positives and confirming the activity of the primary hits.
Protocol 4: Dose-Response Confirmation and IC₅₀ Determination
-
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Procedure:
-
Select all primary hits for follow-up.
-
Prepare serial dilutions of each hit compound (e.g., 8-point, 1:3 dilution series) starting from a top concentration of 50 µM.
-
Perform the TR-FRET assay with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Confirmed hits are those that exhibit a clear dose-response relationship.
-
Protocol 5: Counter-Screening and Orthogonal Assays
-
Objective: To identify and remove compounds that interfere with the assay technology (false positives) and to confirm hits using a different assay method.
-
Procedure for Counter-Screening:
-
Run the confirmed hits in an assay format that excludes Kinase X but contains all other assay components, including ATP and the detection reagents.
-
Compounds that show a signal in this format are likely interfering with the detection system and should be flagged or deprioritized.
-
-
Procedure for Orthogonal Assay:
-
Use a non-TR-FRET based method, such as an AlphaLISA® or a mobility shift assay, to re-test the confirmed, non-interfering hits.
-
This confirms that the observed inhibition is due to the compound's effect on the kinase and not an artifact of the primary assay format.
-
| Hit Triage Stage | Purpose | Outcome |
| Dose-Response | Confirm activity and determine potency. | Confirmed hits with IC₅₀ values. |
| Counter-Screen | Identify assay interference compounds. | Elimination of false positives. |
| Orthogonal Assay | Confirm activity in a different assay format. | Validated hits with higher confidence. |
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for utilizing a novel chemical library based on the this compound scaffold in a high-throughput screening campaign for kinase inhibitors. By following a structured workflow encompassing rigorous assay development, multi-stage hit validation, and data-driven decision making, researchers can efficiently identify and prioritize promising lead compounds for further optimization. The principles and protocols described herein are adaptable to other target classes and assay formats, serving as a valuable resource for drug discovery professionals. Subsequent steps for validated hits would involve detailed structure-activity relationship (SAR) studies, selectivity profiling against a panel of other kinases, and evaluation in cell-based models of disease.
References
-
Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One, 20(9), e0331000. [Link]
-
Al-Warhi, T., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecules, 27(21), 7598. [Link]
-
Ma, S. (2021). Design, Synthesis and Biological Evaluation of Novel P62zz Ligands with Therapeutic Potentials. D-Scholarship@Pitt. [Link]
-
Jukič, M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(22), 16511–16534. [Link]
-
Shinde, D. B., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(1), 58-59. [Link]
-
Al-Ostoot, F. H., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivatives as potential EGFR inhibitors for gastric cancer. Scientific Reports, 13(1), 23028. [Link]
-
PubChem. (n.d.). N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. [Link]
- Belin, b., et al. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
- Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
-
Saldābols, M., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6649. [Link]
-
Tran, T. M., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][12][13]Thiazin-4-one Derivatives. Molecules. [Link]
-
Kovaľ, J., et al. (2024). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. ResearchGate. [Link]
-
Da Cunha, T., et al. (2022). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. International Journal of Molecular Sciences, 23(19), 11929. [Link]
- Deriabina, O., et al. (2024). Identification and synthesis of metabolites of the new 4.
-
PubChem. (n.d.). 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide | C13H13N3O2 | CID 850408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Application Notes and Protocols for the Antifungal Research of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Introduction: The Imperative for Novel Antifungal Agents and the Potential of Isoxazole Scaffolds
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal compounds with unique mechanisms of action.
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including antibacterial, anti-inflammatory, and anticancer properties. Within this class, carboxamide derivatives have garnered significant attention as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[1][2] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death. This established mechanism provides a strong rationale for investigating novel carboxamide-containing heterocycles as potential antifungal agents.
This document provides a detailed guide for researchers on the application of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide in antifungal research. While direct antifungal data for this specific molecule is emerging, its structural similarity to known bioactive isoxazole-carboxamides suggests its potential as a lead compound. These notes are designed to provide a comprehensive framework for the systematic evaluation of its antifungal efficacy, from initial in vitro screening to preliminary safety and in vivo efficacy assessments.
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
Based on the well-documented activity of related carboxamide fungicides, it is hypothesized that this compound functions as a Succinate Dehydrogenase Inhibitor (SDHI) .[1][2][3] SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, the compound would block the oxidation of succinate to fumarate, thereby inhibiting fungal respiration and ATP production. This disruption of cellular energy metabolism is a potent and effective mechanism for fungicidal activity.
Diagram: Proposed Mechanism of Action of this compound
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the selectivity of a potential antifungal agent. This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound against a human cell line (e.g., HeLa or HepG2). [4][5] Objective: To determine the concentration of the compound that is toxic to mammalian cells, allowing for the calculation of a selectivity index.
Materials:
-
HeLa (human cervical cancer) or HepG2 (human liver cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding:
-
Culture HeLa or HepG2 cells in DMEM.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in DMEM, similar to the MIC protocol.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the highest DMSO concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. [6] * Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Analysis:
The Selectivity Index (SI) is a critical parameter to evaluate the therapeutic potential of the compound. It is calculated as:
SI = IC50 (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
| Cell Line | IC50 (µg/mL) |
| HeLa | [Insert Value] |
| HepG2 | [Insert Value] |
Protocol 3: Preliminary In Vivo Efficacy in a Galleria mellonella Model
The greater wax moth larva, Galleria mellonella, is a valuable invertebrate model for preliminary in vivo efficacy and toxicity testing of antimicrobial compounds. [7][8]Its immune system shares functional similarities with the innate immune system of vertebrates.
Objective: To assess the in vivo antifungal efficacy of the compound in a systemic infection model.
Materials:
-
Galleria mellonella larvae in their final instar stage (200-300 mg)
-
Fungal pathogen (e.g., Candida albicans)
-
This compound formulated for injection (e.g., in a saline/DMSO mixture)
-
Phosphate-buffered saline (PBS)
-
Hamilton syringes (10 µL)
Procedure:
-
Toxicity Assessment (Dose Ranging):
-
Inject groups of healthy larvae (n=10-15 per group) with different concentrations of the compound to determine the maximum non-toxic dose.
-
Inject a control group with the vehicle (e.g., PBS with DMSO).
-
Incubate at 37°C and monitor survival daily for 5-7 days.
-
-
Infection and Treatment:
-
Prepare a lethal dose of the fungal pathogen (e.g., 10^5 CFU/larva for C. albicans) in PBS.
-
Inject a group of larvae with the fungal inoculum into the last left proleg.
-
At a set time post-infection (e.g., 2 hours), administer the test compound at a pre-determined non-toxic dose via injection into a different proleg.
-
Include the following control groups:
-
PBS injection only (no infection, no treatment).
-
Infection + PBS (no treatment).
-
Infection + positive control antifungal (e.g., Fluconazole).
-
-
-
Monitoring and Endpoint:
-
Incubate the larvae at 37°C in the dark.
-
Monitor and record survival daily for 5-7 days. Larvae are considered dead when they do not respond to touch.
-
Plot Kaplan-Meier survival curves and analyze using the log-rank test to determine significant differences in survival between treated and untreated groups.
-
Data Presentation:
The results should be presented as Kaplan-Meier survival curves, showing the percentage of surviving larvae over time for each treatment group.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential novel antifungal agent. By systematically determining its in vitro activity, selectivity, and preliminary in vivo efficacy, researchers can build a comprehensive profile of this compound.
Positive results from these initial studies would warrant further investigation, including:
-
Elucidation of the precise mechanism of action through enzymatic assays with purified fungal SDH.
-
Screening against a broader panel of clinical fungal isolates, including resistant strains.
-
Advanced in vivo studies in murine models of systemic fungal infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.
-
Structure-activity relationship (SAR) studies to identify more potent analogs.
Through this structured approach, the potential of this compound and related compounds can be thoroughly explored, contributing to the vital pipeline of new antifungal therapies.
References
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute. [Link]
-
Four endophytic fungal crude extracts were tested for cytotoxicity on the HeLa cells. (n.d.). ResearchGate. [Link]
-
Novel Isoxazole-Based Antifungal Drug Candidates. (2024). PubMed. [Link]
-
Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. (2022). PubMed. [Link]
-
Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (n.d.). National Institutes of Health. [Link]
-
SDHI fungicides and turfgrass disease control: An overview. (2019). University of Georgia. [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). ResearchGate. [Link]
-
In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. (2021). MDPI. [Link]
-
Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018). Universitas Gadjah Mada. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). CLSI. [Link]
-
EUCAST Antifungal MIC Method for Moulds. (n.d.). Scribd. [Link]
-
Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (n.d.). ResearchGate. [Link]
-
Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging. (2023). Microbiology Spectrum. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Author Manuscript. [Link]
-
Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells. (2020). National Institutes of Health. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. [Link]
-
Clinical breakpoint table. (n.d.). EUCAST. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). National Institutes of Health. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
MTT assay for cell viability of HeLa cells after incubation with (a)... (n.d.). ResearchGate. [Link]
-
Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. (2022). Frontiers. [Link]
-
Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. (2022). ACS Publications. [Link]
-
EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. (n.d.). ResearchGate. [Link]
-
Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. (n.d.). PubMed. [Link]
-
To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10. (n.d.). RSC Publishing. [Link]
-
Performance Standards For Antifungal Susceptibility Testing of Yeasts. (n.d.). Scribd. [Link]
-
Role of Galleria mellonella for the in vivo evaluation of antifungals. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health. [Link]
-
Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2024). ResearchGate. [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). Centers for Disease Control and Prevention. [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI. [Link]
-
Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. (2020). National Institutes of Health. [Link]
-
Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2025). Medical Notes. [Link]
Sources
- 1. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Welcome to the technical support guide for the synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding and field-proven solutions to ensure robust and reproducible outcomes.
Synthetic Strategy Overview
The most common and scalable route to the target molecule involves a multi-step synthesis, typically starting from cyclohexanone. The key transformations are the formation of a β-ketoester, followed by cyclization to form the isoxazole ring, and a final amidation step.
The general workflow is outlined below. Understanding this sequence is critical for pinpointing the source of potential issues during production.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Problem 1: Low Yield and Impurity Formation during Isoxazole Cyclization (Phase 2)
Question: During the reaction of 2-(ethoxalyl)cyclohexanone with hydroxylamine, I'm observing a low yield of the desired ethyl ester and the formation of multiple unidentified spots on my TLC plate. What is happening and how can I fix it?
Answer: This is a common and critical challenge in isoxazole synthesis. The reaction between a 1,3-dicarbonyl compound and hydroxylamine can lead to regioisomers and other byproducts if not properly controlled.[1]
Causality and Mechanistic Insight: The key to this reaction is controlling the pH. The initial condensation of hydroxylamine with one of the carbonyl groups is followed by an intramolecular cyclization and dehydration.
-
At incorrect pH: If the medium is too basic, the 1,3-dicarbonyl can undergo side reactions. If it's too acidic, the nucleophilicity of hydroxylamine is reduced.
-
Regioisomer Formation: With an unsymmetrical 1,3-dicarbonyl like yours, hydroxylamine can attack either the ketone or the ester-derived carbonyl, potentially leading to two different isoxazole regioisomers. For this specific substrate, the desired product comes from initial attack at the more reactive ketone carbonyl.
-
Incomplete Reaction: Insufficient reaction time or temperature will result in unreacted starting material or partially reacted intermediates.
Troubleshooting Decision Tree
Caption: Decision-making flowchart for troubleshooting the isoxazole formation step.
Recommended Protocol for Improved Cyclization:
-
Setup: To a stirred solution of 2-(ethoxalyl)cyclohexanone (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). The sodium acetate acts as a buffer to maintain optimal pH.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress every 2 hours using TLC or HPLC.
-
Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60°C. This procedure minimizes the formation of water-soluble byproducts.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Strong Base (e.g., NaOH) | Weak Base/Buffer (NaOAc) | Prevents side reactions of the dicarbonyl and controls pH. |
| pH | Uncontrolled | 4-5 | Favors the desired reaction pathway and minimizes regioisomer formation.[2] |
| Temperature | Room Temperature | Reflux in Ethanol | Ensures sufficient energy for the dehydration step, driving the reaction to completion. |
Problem 2: Difficulties and Low Yield in the Final Amidation Step (Phase 3)
Question: Converting the ethyl ester to the final carboxamide product is slow, and I'm getting significant hydrolysis back to the carboxylic acid. How can I improve the efficiency of the amidation?
Answer: The direct amidation of an ester, especially a relatively stable one like an ethyl ester, can be challenging on a large scale. The reaction often requires forcing conditions (high temperature and pressure) which can lead to degradation of the heat-sensitive isoxazole ring.[3]
Causality and Mechanistic Insight: The reaction involves the nucleophilic attack of ammonia on the ester carbonyl. This is a reversible equilibrium. To drive it forward, either the product (ethanol) must be removed, or a high concentration of the nucleophile (ammonia) must be used.
-
Hydrolysis: Using aqueous ammonia (NH₄OH) introduces water, which can compete with ammonia as a nucleophile, leading to the formation of the corresponding carboxylic acid, a very common byproduct.
-
Ring Instability: Isoxazole rings can be unstable under strongly basic or acidic conditions, especially at elevated temperatures.[3] The N-O bond is the weakest point and can cleave, leading to ring-opened byproducts.
Recommended Protocol for Efficient Amidation:
A two-step approach involving saponification followed by activation and amidation is often more reliable and scalable.
Step 3a: Saponification (Ester to Carboxylic Acid)
-
Hydrolysis: Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC/HPLC until the ester is consumed.
-
Isolation: Acidify the mixture with 1N HCl to pH ~3. Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid intermediate.
Step 3b: Amidation of the Carboxylic Acid
-
Activation: Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or ethyl acetate. Cool the solution to 0°C. Add a coupling agent like HATU (1.1 eq) or alternatively, convert the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Amidation: Add a base like diisopropylethylamine (DIPEA, 2.5 eq). Then, bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄ and concentrate. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/heptane.
This method avoids the harsh conditions of direct amidation and provides a much cleaner, higher-yielding conversion.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: Several reagents used in this synthesis require careful handling.
-
Hydroxylamine (NH₂OH·HCl): Can be toxic and corrosive. Always handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses).[1]
-
Sodium Ethoxide (NaOEt): Highly reactive with water and moisture. It is flammable and corrosive. Handle under an inert atmosphere (Nitrogen or Argon).
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic SO₂ and HCl gas. Must be used in a fume hood.
Q2: My final product is an off-white or yellowish solid. How can I improve its purity and color? A2: A yellowish tint often indicates the presence of trace impurities.
-
Recrystallization: This is the most effective method for purification. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble when cold (e.g., ethanol, isopropanol) and a non-polar anti-solvent (e.g., heptane, water).
-
Charcoal Treatment: Before recrystallization, you can treat a hot solution of your crude product with activated charcoal. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.
-
Re-evaluation of Reaction Conditions: Persistent color issues may indicate product degradation. Re-examine the temperature and pH conditions of your final steps to ensure they are not overly harsh.
Q3: Can I use microwave irradiation to accelerate the reactions? A3: Yes, microwave-assisted synthesis can be highly effective, particularly for the isoxazole ring formation step.[1] It often leads to dramatically reduced reaction times (minutes instead of hours) and can improve yields by minimizing the formation of thermal degradation byproducts.[1] However, direct translation of a microwave protocol to a large-scale batch reactor requires careful process safety evaluation and engineering.
References
-
Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Source URL not available, content from search result used].
-
Google Patents. (n.d.). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. Retrieved from .[5]
-
ResearchGate. (n.d.). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Retrieved from [Link].[6]
-
ResearchGate. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Retrieved from [Link].[7]
-
Google Patents. (n.d.). Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. Retrieved from .[8]
-
SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link].
-
Bio-Byword. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link].[3]
-
PubMed Central. (n.d.). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. Retrieved from [Link].[4]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link].[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
Technical Support Center: Refining Assay Conditions for 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Bioactivity Testing
Introduction
Welcome to the technical support guide for bioactivity testing of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide and its analogs. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshoot common experimental hurdles, and refine assay conditions for optimal results.
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] Compounds in this class have been identified as inhibitors of targets such as Hsp90 and acid ceramidase.[2][3] However, like many small molecules, achieving robust and reproducible bioactivity data requires careful optimization of assay parameters. This guide synthesizes field-proven insights and established protocols to help you navigate this process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my this compound compound?
A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions of novel small molecules due to its broad solubilizing power. However, always prepare a fresh, high-quality DMSO stock. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects. If solubility issues persist in your aqueous assay buffer, consider alternative solvents like ethanol or formulating with a co-solvent, but always validate vehicle controls for any new solvent system.
Q2: My compound is not showing any activity. Does this mean it's inactive?
A2: Not necessarily. A lack of activity can stem from multiple factors beyond the compound's intrinsic properties.[4] First, confirm the compound's identity and purity via analytical methods (e.g., LC-MS, NMR). Next, investigate potential experimental issues such as poor solubility in the final assay buffer (leading to precipitation), compound degradation, or assay interference. It's also possible the chosen assay or cell line is not appropriate for the compound's mechanism of action.[4] Before concluding inactivity, a series of validation experiments, as detailed in the troubleshooting guides below, is essential.
Q3: How do I establish the optimal concentration range for my compound in a dose-response experiment?
A3: Start with a wide concentration range, typically logarithmic or half-log dilutions, spanning from nanomolar to high micromolar (e.g., 1 nM to 100 µM). This broad screen helps identify the potency range.[4] Based on the initial results, you can then perform a more focused dose-response curve with more data points around the estimated IC50/EC50 value to determine it more accurately. If the compound shows a very steep or very shallow curve, this may indicate specific binding behavior or potential assay artifacts that require further investigation.[5]
Q4: What are the essential controls for any bioactivity assay?
A4: Every assay plate must include:
-
Negative Control (Vehicle): Cells or enzyme treated with the same concentration of solvent (e.g., DMSO) as the test compound. This defines the 0% inhibition/activity level.
-
Positive Control: A known inhibitor or activator for your target. This confirms that the assay is working correctly and provides a reference for 100% inhibition/activity.
-
Untreated Control: Cells or enzyme in assay buffer alone, to monitor baseline health or activity.
-
Blank Wells: Assay buffer and detection reagents only, to measure background signal.
Troubleshooting Guides
This section addresses specific, common problems encountered during bioactivity testing.
Guide 1: Poor Compound Solubility & Precipitation
Problem: You observe compound precipitation in the stock solution or after dilution into aqueous assay buffer, leading to inconsistent and non-reproducible results.
Causality: Benzisoxazole derivatives can have poor aqueous solubility.[2][6] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" of solution if its concentration exceeds its solubility limit in that final medium.
Solutions & Protocol:
-
Visual Inspection: Always visually inspect diluted compound solutions (against a dark background) for cloudiness or precipitates before adding them to the assay.
-
Solubility Assessment: Perform a kinetic solubility assay. Prepare serial dilutions of your compound in the final assay buffer, incubate for a relevant time (e.g., 1-2 hours) at the assay temperature, and measure turbidity using a plate reader at ~620 nm.
-
Reduce Final Concentration: The most straightforward solution is to test at lower concentrations.
-
Modify Solvent System:
-
Co-solvents: If your assay tolerates it, consider adding a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the final assay buffer.
-
Serum: For cell-based assays, the protein content in fetal bovine serum (FBS) can help solubilize some compounds. Ensure your assay buffer contains a consistent, physiologically relevant serum concentration.
-
-
Pre-dilution Strategy: Instead of a large single dilution step, perform an intermediate dilution in a medium that is more miscible with both DMSO and the final aqueous buffer.
| Parameter | Description | Recommendation |
| Stock Concentration | High concentration in 100% DMSO | 10-20 mM typical starting point |
| Intermediate Dilution | Dilution in media or buffer with higher DMSO % | e.g., Dilute 10 mM stock to 500 µM in media + 5% DMSO |
| Final Concentration | Target concentration in assay buffer | Ensure final DMSO is <0.5% and compound is below solubility limit |
Guide 2: High Assay Variability & Poor Reproducibility
Problem: Replicate wells show high standard deviations, and results vary significantly between experiments.
Causality: High variability compromises the statistical significance of your results and can be caused by technical errors, inconsistent cell culture, or unstable reagents.[7]
Solutions & Protocol:
-
Assess Assay Quality with Z-Factor: Before screening, validate your assay's robustness by calculating the Z-factor (or Z-prime).[8] This metric uses the means and standard deviations of your positive and negative controls to quantify the separation between them.
-
Standardize Cell Culture Practices:
-
Consistent Passaging: Use cells within a defined, narrow passage number range for all experiments.
-
Control Confluency: Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.[11][12] Adhere to established cell culture best practices.[13][14][15]
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, which can profoundly alter cell physiology.
-
-
Refine Pipetting and Plate Layout:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Avoid Edge Effects: Evaporation is more pronounced in the outer wells of a multi-well plate.[7] Fill these wells with sterile PBS or media without cells and use only the inner wells for your experiment.[7]
-
Mixing: Ensure thorough but gentle mixing after adding reagents. Avoid introducing bubbles.
-
Guide 3: Suspected Off-Target Effects or Assay Interference
Problem: The compound shows activity, but you suspect it's not through the intended mechanism of action. This can manifest as activity across unrelated assays or unusual dose-response curves.
Causality: Small molecules can interfere with assay readouts through various mechanisms like light absorption/fluorescence, chemical reactivity with reagents, or colloidal aggregation.[16][17]
Solutions & Protocol:
-
Counter-Screen with a Null Target: If possible, test your compound in an assay that is identical but lacks the biological target (e.g., a cell line that does not express the target protein, or a kinase assay without the kinase). Activity in this assay points to interference.
-
Test for Assay Technology Interference:
-
Luminescence-Based Assays (e.g., CellTiter-Glo): Some compounds can inhibit the luciferase enzyme directly.[18] To test this, run the assay in a cell-free system with a known amount of ATP and check if your compound reduces the luminescent signal. The CellTiter-Glo® assay is a common method for determining cell viability by measuring ATP.[18][19]
-
Fluorescence-Based Assays: Compounds that are naturally fluorescent or that quench fluorescence can interfere. Measure the compound's intrinsic fluorescence at the assay's excitation/emission wavelengths.
-
-
Include a Detergent: The formation of colloidal aggregates that sequester and denature proteins is a common interference mechanism.[16] Re-testing the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates. A significant loss of potency in the presence of detergent suggests aggregation was the cause of the initial activity.
// Node Definitions start [label="Start: Apparent\nCompound Activity Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q_ortho [label="Run Orthogonal Assay?\n(Different technology, same target)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_null [label="Run Null-Target Assay?\n(e.g., cell line without target)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_detergent [label="Add 0.01% Triton X-100\nto Biochemical Assay?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; res_active [label="Activity Confirmed\n(High Confidence Hit)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_inactive [label="Activity Lost\n(Probable Interference)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_inactive2 [label="Activity Lost\n(Probable Aggregator)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_continue [label="Activity Maintained\n(Proceed with validation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> q_ortho; q_ortho -> q_null [label=" Yes, activity\n is confirmed"]; q_ortho -> res_inactive [label=" No, activity\n is lost"]; q_null -> q_detergent [label=" Yes, still active\n (target seems required)"]; q_null -> res_inactive [label=" No, still active\n without target"]; q_detergent -> res_continue [label=" Yes, activity\n is maintained"]; q_detergent -> res_inactive2 [label=" No, activity\n is lost"]; res_continue -> res_active; } }
Caption: Workflow for validating a potential hit and identifying assay interference.
Detailed Experimental Protocol
Protocol 1: Dose-Response Curve Generation in a Cell-Based Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 of a compound on cancer cell proliferation.
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well, white, clear-bottom tissue culture plates
-
Compound stock solution (10 mM in 100% DMSO)
-
Positive control (e.g., Staurosporine, 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[18]
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture cells according to standard procedures (e.g., ATCC guidelines).[13][14]
-
Trypsinize and count cells when they are in the log growth phase.
-
Seed 5,000 cells in 100 µL of complete medium per well into the inner 60 wells of a 96-well plate.
-
Fill the outer 36 wells with 100 µL of sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[15]
-
-
Compound Preparation (Serial Dilution):
-
In a separate dilution plate, prepare a 2X concentration series of your compound.
-
For a 10-point, 1:3 dilution series starting at 200 µM (2X), add your 10 mM stock to the medium to create the highest concentration, then serially dilute across the row.
-
Prepare 2X vehicle controls (e.g., 0.4% DMSO in medium) and 2X positive controls.
-
-
Cell Dosing:
-
After 24 hours of incubation, carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This dilutes the compounds to their final 1X concentration and the DMSO to ≤0.2%.
-
Incubate the plate for an additional 48-72 hours (this time should be optimized for your specific cell line).
-
-
Viability Measurement (CellTiter-Glo® Protocol):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[19]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (wells with medium only) from all other readings.
-
Normalize the data:
-
Set the average of the vehicle control wells to 100% viability.
-
Set the average of the highest positive control concentration to 0% viability.
-
-
Plot the normalized % viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
References
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. Retrieved January 24, 2026, from [Link]
-
Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023). PubMed. Retrieved January 24, 2026, from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved January 24, 2026, from [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 24, 2026, from [Link]
-
Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. (n.d.). ACS Chemical Biology. Retrieved January 24, 2026, from [Link]
-
Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. (2014). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation. (2023). PubMed. Retrieved January 24, 2026, from [Link]
-
Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 24, 2026, from [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature Biotechnology. Retrieved January 24, 2026, from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 24, 2026, from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved January 24, 2026, from [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved January 24, 2026, from [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Retrieved January 24, 2026, from [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Retrieved January 24, 2026, from [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. Retrieved January 24, 2026, from [Link]
-
73 questions with answers in KINASE ASSAY. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
ATCC animal cell culture guide : tips and techniques for continuous cell lines. (n.d.). National Library of Medicine. Retrieved January 24, 2026, from [Link]
-
Benzisoxazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2023). YouTube. Retrieved January 24, 2026, from [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. Retrieved January 24, 2026, from [Link]
-
Essential Considerations for Successful Assay Development. (2024). Dispendix. Retrieved January 24, 2026, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 24, 2026, from [Link]
-
10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. Retrieved January 24, 2026, from [Link]
-
CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Retrieved January 24, 2026, from [Link]
-
Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Retrieved January 24, 2026, from [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. marinbio.com [marinbio.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. atcc.org [atcc.org]
- 14. onscience.es [onscience.es]
- 15. atcc.org [atcc.org]
- 16. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. promega.com [promega.com]
Addressing off-target effects of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide in cellular models
A Guide to Target Deconvolution and Off-Target Effect Troubleshooting in Cellular Models
Introduction: The Challenge and Opportunity of a Versatile Scaffold
Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with derivatives of the 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide scaffold. This chemical moiety is a component of numerous bioactive molecules with a wide spectrum of reported activities, including potential as Hsp90 inhibitors, antipsychotic agents, and antimycobacterials.[1][2] However, the very versatility that makes this scaffold attractive also presents a significant challenge: a derivative synthesized for a specific purpose may exhibit unexpected cellular effects.
These effects can arise from engaging unintended "off-targets," a common phenomenon in drug discovery that can lead to misinterpretation of data, toxicity, or even reveal new therapeutic opportunities.[3][4] This guide provides a structured approach, moving from foundational questions to advanced troubleshooting and experimental protocols, to help you confidently identify the molecular targets of your compound and dissect on-target versus off-target effects in your cellular models.
Frequently Asked Questions (FAQs): First Principles
Q1: We are observing a potent and interesting phenotype with our novel this compound derivative, but we are unsure of its mechanism of action. Where do we start?
A1: This is the foundational challenge in phenotypic drug discovery.[5] The first step is to systematically move from the unknown to the known. An effective strategy involves a multi-pronged approach to generate and test hypotheses about your compound's mechanism of action. The overall goal is to identify the direct molecular target(s) responsible for the observed phenotype.[6] We recommend initiating a parallel workflow that combines computational prediction with broad, unbiased experimental screening.
A logical starting point is to use computational tools to predict potential targets based on the 2D chemical structure of your molecule.[7] Services like the Similarity Ensemble Approach (SEA) can compare your compound to a database of molecules with known targets, providing a preliminary list of candidates. Concurrently, subjecting your compound to a broad experimental screen, such as a large-panel kinase profiling assay, can rapidly identify interactions with common off-target families.[8] This dual approach provides a powerful, hypothesis-generating foundation for more in-depth studies.
Caption: Initial workflow for target deconvolution.
Q2: Are there any known liabilities or common off-target families associated with isoxazole-containing compounds?
A2: Yes, while the isoxazole ring is a valuable pharmacophore, it's important to be aware of potential liabilities. One area of concern is the potential for metabolic bioactivation. Certain substitutions on the isoxazole ring can lead to the formation of reactive metabolites in cellular systems, which can then covalently bind to various proteins, leading to non-specific effects or cytotoxicity.[9]
Additionally, the isoxazole motif can act as an acetyl-lysine mimic, which has been exploited in the design of inhibitors for bromodomains and extra-terminal domain (BET) proteins.[9] This suggests that proteins with acetyl-lysine binding pockets could be a potential off-target class for your compound. Therefore, including bromodomain panels in your screening strategy may be a prudent step.
Q3: How do we differentiate a true off-target effect from general cellular toxicity or an experimental artifact?
A3: This is a critical question that hinges on rigorous experimental design and the use of proper controls.[10] A true pharmacological effect (whether on-target or off-target) should exhibit a clear dose-response relationship. Non-specific toxicity often presents with a very steep dose-response curve and may not be rescuable.
To rule out artifacts, ensure consistency in your cell culture and assay protocols.[11] Key steps include:
-
Confirming Compound Integrity: Verify the purity and stability of your compound stock.
-
Using Vehicle Controls: Always include a vehicle-only (e.g., DMSO) control at the same concentration used for your compound.
-
Monitoring Cell Health: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to understand the viability window of your compound. An observed phenotype is only meaningful if it occurs at non-toxic concentrations.
-
Employing Counter-screens: If using a reporter assay (e.g., luciferase), run a counter-screen against the reporter enzyme itself to rule out direct inhibition.
Troubleshooting Guide: Addressing Unexpected Cellular Phenotypes
This section addresses specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause (Off-Target Related) | Recommended Troubleshooting Action(s) |
| High cytotoxicity observed at or below the effective concentration. | The compound may be hitting a critical housekeeping protein (e.g., a kinase involved in cell cycle progression) or inducing a toxic metabolite.[9] | 1. Perform Kinase Profiling: Screen against a broad panel of kinases to identify potent off-target inhibitors of essential kinases (e.g., CDKs).[8] 2. Structure-Activity Relationship (SAR): Synthesize and test close structural analogs. If cytotoxicity can be separated from the desired phenotype, it suggests they are mediated by different targets. 3. Apoptosis/Necrosis Assays: Characterize the mode of cell death to gain mechanistic clues. |
| The observed phenotype does not align with the hypothesized target pathway. | The compound's primary target may be different from what was intended (target-hopping), or the phenotype is a result of polypharmacology (engaging multiple targets).[3][12] | 1. Unbiased Target Deconvolution: This is the ideal scenario for employing methods like chemical proteomics or CRISPR screens to identify the true target(s) without preconceived bias.[13][14] 2. Cellular Thermal Shift Assay (CETSA): This label-free method can confirm direct target engagement in intact cells or cell lysates, providing strong evidence for a physical interaction.[5] |
| Results from a biochemical assay do not correlate with the cellular phenotype. | 1. The compound may have poor cell permeability. 2. The compound is rapidly metabolized within the cell. 3. The off-target responsible for the cellular phenotype is not present in the biochemical assay. | 1. Permeability Assays: Use methods like PAMPA to assess cell permeability. 2. Lysate Stability Assay: Incubate the compound with cell lysate and measure its concentration over time using LC-MS. 3. Orthogonal Target Validation: Use a cell-based target engagement assay (e.g., CETSA) or a genetic approach (e.g., target knockdown/knockout) to confirm the relevance of the biochemical target in the cellular context. |
Core Methodologies: A Practical Guide to Identifying Off-Targets
A robust investigation into off-target effects requires a combination of techniques. Below is a summary of powerful, industry-standard approaches.[15]
| Methodology | Principle | Advantages | Disadvantages & Considerations |
| Kinase & Safety Profiling | In vitro screening of the compound against a large panel of purified kinases or other common off-target proteins (e.g., GPCRs, ion channels).[8] | - Rapid and quantitative. - Broad coverage of the kinome. - Commercially available as a service. | - In vitro results may not translate to cells. - Does not identify novel or unexpected target classes. |
| Chemical Proteomics (Affinity-Based) | An analog of the compound is synthesized with a tag and immobilized. It is used as "bait" to pull down binding proteins from a cell lysate, which are then identified by mass spectrometry.[14][16] | - Unbiased; identifies targets without prior knowledge. - Provides direct evidence of a physical interaction. | - Requires synthesis of a functionalized probe. - The tag may alter binding activity. - Can be difficult to distinguish specific binders from non-specific background.[16] |
| CRISPR-Based Genetic Screens | Cells are mutagenized using a genome-wide CRISPR library. The population is then treated with the compound. Genes whose mutation confers resistance or sensitivity to the compound are identified by sequencing.[13] | - Unbiased identification of genes essential for compound activity. - Directly links a gene/protein to the cellular phenotype. - Does not require compound modification. | - Identifies functionally relevant proteins, which may not be the direct binding target (e.g., upstream/downstream effectors). - Technically complex and resource-intensive. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that a protein becomes more thermally stable when bound to a ligand. Intact cells or lysates are heated, and the aggregation of the target protein is measured in the presence vs. absence of the compound.[5] | - Confirms direct target engagement in a physiological context. - Label-free; uses the unmodified compound. - Can be adapted to a high-throughput format. | - Requires a specific antibody for the protein of interest. - Not all proteins exhibit a clear thermal shift upon ligand binding. |
Experimental Protocols
Protocol 1: General Workflow for Affinity-Based Chemical Proteomics
This protocol provides a high-level overview of the steps involved in identifying protein targets from a cell lysate using an immobilized compound.
Objective: To enrich and identify proteins that physically interact with your compound of interest.
Caption: Workflow for an affinity-based proteomics experiment.
Methodology:
-
Probe Synthesis & Immobilization:
-
Synthesize an analog of your active compound containing a linker and a reactive handle (e.g., an alkyne or biotin). Crucially, confirm this analog retains the biological activity of the parent compound.
-
Covalently attach the probe to affinity resin (e.g., NHS-activated sepharose beads or streptavidin beads if biotinylated).
-
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors) to preserve protein complexes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Essential Controls:
-
Negative Control: Incubate lysate with beads that have been derivatized with the linker alone or are simply blocked (e.g., "beads-only").
-
Competition Control: Pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of the free, non-immobilized compound before adding the bait-beads. True binders should be competed off.
-
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove proteins that are weakly or non-specifically bound.
-
Elute bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or, for the competition control, by incubating with a high concentration of the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize proteins with Coomassie or silver stain.
-
Excise protein bands that are present in the "bait" lane but absent or significantly reduced in the control lanes.
-
Submit the excised bands for in-gel digestion and subsequent protein identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: Validating On-Target Engagement with a Rescue Experiment
This protocol describes the logic for confirming that a phenotype is caused by the inhibition of a specific target.
Objective: To demonstrate that the observed cellular phenotype can be reversed by expressing a drug-resistant version of the hypothesized target protein.
Caption: Logic of a rescue experiment for target validation.
Methodology:
-
Identify/Generate a Resistant Mutant:
-
Based on structural information or homology modeling, identify a key residue in the binding pocket of your hypothesized target.
-
Introduce a point mutation that you predict will disrupt compound binding without abolishing the protein's normal biological function (e.g., a "gatekeeper" mutation in a kinase).
-
-
Create Stable Cell Lines:
-
Generate a cell line that stably expresses the drug-resistant mutant of your target protein.
-
As a control, create a parallel cell line that overexpresses the wild-type (WT) version of the target protein.
-
-
Perform a Functional Assay:
-
Treat both the "rescue" (mutant-expressing) and "control" (WT-expressing) cell lines with a dose range of your compound.
-
Measure the phenotype of interest (e.g., cell viability, reporter activity, etc.).
-
-
Analyze Results:
-
Expected Outcome for On-Target Effect: The control cells should exhibit the phenotype with a certain IC50. The rescue cells should show a significant rightward shift in the dose-response curve (i.e., they are much less sensitive to the compound). This demonstrates that the phenotype is dependent on the compound's interaction with that specific target.
-
Outcome Suggesting Off-Target Effect: If both cell lines show the same sensitivity to the compound, the observed phenotype is likely mediated by a different, off-target protein.
-
References
- Vertex AI Search. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- PubMed Central. (2023, October 10).
- ACS Central Science. (2022, September 22).
- Science of Synthesis.
- National Institutes of Health (NIH). Turning liabilities into opportunities: Off-target based drug repurposing in cancer.
- PubMed Central. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed. (2015, September 15). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.
- Sigma-Aldrich. Cell Culture Troubleshooting.
- BMC Systems Biology.
- PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs.
- BenchChem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- MDPI. (1989, November 6). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
- ResearchGate. (2015, December 1). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-.
- Charles River Laboratories. Capture Compound® Mass Spectrometry: Target Deconvolution of Bioactive Compounds.
- Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
- Journal of Medicinal Chemistry. (2023, September 6). Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs.
- SOT. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
- Drug Hunter. (2023, May 1).
- PubMed.
- RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- ResearchGate. (2025, August 6). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors.
- Royal Society of Chemistry. (2020, December 10).
- PubMed Central. (2024, April 15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
- 10. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 11. toxicology.org [toxicology.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assets.criver.com [assets.criver.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide and its Benzisothiazole Analogs in Drug Discovery
Introduction: The Subtle Art of Bioisosteric Replacement
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing therapeutic potential. Heterocyclic compounds, in particular, serve as foundational scaffolds in a vast array of pharmaceuticals due to their ability to engage with biological targets through diverse interactions.[1][2][3] This guide focuses on a classic example of bioisosteric replacement: the comparison between 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide and its 1,2-benzisothiazole counterpart.
The substitution of an oxygen atom in the isoxazole ring with a sulfur atom to form the isothiazole ring may seem like a minor alteration. However, this change significantly modifies the scaffold's electronic distribution, size, lipophilicity, and hydrogen-bonding capacity.[2] These physicochemical shifts can have profound impacts on a compound's pharmacodynamic (potency, selectivity) and pharmacokinetic (ADME) properties. This guide provides an in-depth analysis of these two scaffolds, offering experimental insights and protocols to aid researchers in making informed decisions during the drug development process. The benzisoxazole scaffold is a privileged structure found in numerous biologically active compounds, including antipsychotic, anti-inflammatory, and anticonvulsant agents.[4][5][6] Its benzisothiazole analog is similarly explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[7][8]
This comparison is structured to walk researchers through the critical aspects of drug design, from fundamental physicochemical properties and synthesis to biological evaluation and pharmacokinetic profiling.
Structural and Physicochemical Properties: More Than Just an Atom
The replacement of oxygen with sulfur introduces distinct changes that are critical to a molecule's behavior. Sulfur is larger, less electronegative, and more polarizable than oxygen, which directly influences bond angles, lengths, and overall molecular conformation.
Caption: Core structures of the compared scaffolds.
These differences manifest in key physicochemical parameters that govern a drug's "developability."
| Property | This compound | 4,5,6,7-Tetrahydro-1,2-benzisothiazole-3-carboxamide | Rationale for Difference |
| Molecular Weight | ~180.2 g/mol | ~196.3 g/mol | Sulfur has a higher atomic weight than oxygen. |
| Calculated LogP | Lower | Higher | Sulfur is generally considered more lipophilic than oxygen in this context, contributing to a higher partition coefficient. |
| pKa (Amide N-H) | Slightly more acidic | Slightly less acidic | The higher electronegativity of oxygen in the isoxazole ring can exert a stronger electron-withdrawing effect, making the amide proton more acidic compared to the isothiazole analog. |
| Aqueous Solubility | Higher | Lower | The increased lipophilicity and lower capacity for hydrogen bonding of the isothiazole ring typically lead to reduced aqueous solubility. |
| Dipole Moment | Higher | Lower | The greater electronegativity difference in the C-O-N system compared to the C-S-N system results in a larger molecular dipole moment for the isoxazole. |
Expert Insight: The choice between these scaffolds often hinges on balancing potency with ADME properties. A researcher might select the benzisoxazole for better aqueous solubility, which is often a challenge in later-stage development. Conversely, the increased lipophilicity of the benzisothiazole analog could enhance membrane permeability and target engagement within a lipidic binding pocket, but may also increase metabolic liability and off-target effects.
Synthesis Strategies: Building the Core Scaffolds
The construction of these scaffolds follows established heterocyclic chemistry principles, culminating in an amide bond formation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.
General Synthesis Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide. As this compound is a sophisticated heterocyclic molecule, likely utilized for its biological activity, we must treat it as potentially hazardous chemical waste from the moment of its synthesis or use to its final disposition.[1]
The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel, the integrity of the research environment, and compliance with environmental regulations.
Hazard Profile and Risk Assessment
The foundational principle of laboratory safety dictates treating compounds with unknown toxicity as hazardous. The disposal plan must be built on this "precautionary principle."
| Parameter | Inferred Information & Rationale | Primary Citation |
| Hazard Classification | Assumed Hazardous Waste. Treat as a potential skin, eye, and respiratory irritant. The core structure, 1,2-Benzisoxazole, is a known irritant.[2] | [2] |
| Physical State | Typically a solid at room temperature.[3] | [3] |
| Toxicological Profile | Toxicological properties are not fully investigated.[4] However, benzisoxazole derivatives can exhibit significant biological effects, and some halogenated versions show neurotoxicity.[1] Environmental release should be avoided as related benzothiazoles can have ecotoxicological effects.[5][6] | [1][4][5][6] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility. This is the standard and required method for non-volatile, solid organic chemical waste to ensure complete destruction.[7] | [7] |
| Incompatible Wastes | Strong oxidizing agents, strong acids. Do not mix with other waste streams unless compatibility is confirmed.[7] | [7] |
Immediate Safety and Handling for Disposal Operations
Personnel assigned to handle and package this chemical for disposal must adhere to the same safety standards as when using it in an experimental context.
-
Engineering Controls : All handling and packaging of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection : Chemically resistant gloves (Nitrile is a common and effective choice).
-
Body Protection : A buttoned laboratory coat.
-
Step-by-Step Disposal Protocol
This protocol ensures waste is handled in a manner that is safe, compliant, and self-validating, from the point of generation to its ultimate destruction.
Step 1: Waste Identification and Segregation
-
Causality : The moment a decision is made to discard this compound, whether it's unreacted material, contaminated consumables, or solutions, it is classified as hazardous waste.[8] Segregation from non-hazardous waste (like regular trash) and other chemical waste streams is the critical first step.[7] This prevents accidental mixing with incompatible materials, which could lead to dangerous chemical reactions, and ensures the waste is routed to the correct disposal facility.
-
Procedure :
-
Designate separate waste streams:
-
Solid Waste : Contaminated items such as weighing paper, gloves, pipette tips, and vials.
-
Neat/Pure Compound : Unused or expired solid this compound.
-
-
Never dispose of this chemical down the sink or in regular trash.[7][8] This is a direct violation of environmental regulations and can contaminate waterways.[8]
-
Step 2: Container Selection and Labeling
-
Causality : Proper containment is essential for preventing leaks and ensuring the safety of all personnel who will handle the waste, from lab staff to disposal technicians. OSHA and EPA regulations mandate that waste containers be compatible with their contents, properly sealed, and clearly labeled.[8][9]
-
Procedure :
-
Select an Appropriate Container :
-
For solid waste, use a sealable, sturdy plastic pail or a wide-mouth plastic bottle with a screw-top lid. Avoid glass where possible to prevent breakage. The container must be clean and free of any other chemical residue.[9]
-
The original product container is often suitable for disposing of the neat compound.[7]
-
-
Label the Container :
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the specific hazards (e.g., "Irritant," "Handle with Caution").
-
-
Step 3: Waste Accumulation and Storage
-
Causality : Federal and local regulations govern the on-site storage of hazardous waste.[10] Laboratories typically operate under rules for "Satellite Accumulation Areas" (SAAs), which allow for the collection of waste at or near the point of generation.[9] Keeping containers closed prevents the release of vapors and protects the contents from contamination.
-
Procedure :
-
Store the labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Store in a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA.[9] Once this limit is reached, the waste must be moved to a central storage area within three days.
-
Step 4: Arranging for Final Disposal
-
Causality : The final step is to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This process must be managed by your institution's Environmental Health and Safety (EHS) department to ensure regulatory compliance, proper transportation, and complete documentation (manifesting).[7]
-
Procedure :
-
Once the waste container is full or is no longer needed, contact your institution's EHS office.
-
Schedule a waste pickup, providing them with an accurate description of the waste as written on the label.
-
EHS will arrange for a licensed hazardous waste hauler to transport the container for final disposal, which for this compound will be incineration.[7][11]
-
Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial to mitigate exposure and contamination.
-
Procedure :
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources : If the compound is in a flammable solvent, remove any potential sources of ignition.[7]
-
Ventilate : Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.
-
Don PPE : Before cleaning, don the appropriate PPE as described in Section 2.
-
Contain and Absorb :
-
Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[7] Do not use combustible materials like paper towels for the initial absorption.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect and Dispose :
-
Carefully sweep the absorbed material into a designated hazardous waste container.[7]
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocol in Section 3.
-
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow Visualization
The following diagram outlines the logical flow and decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages for the compliant disposal of this compound.
References
-
Priya, R. et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(57), 35689-35704. Available at: [Link]
-
DeSilva, F. et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5024-5043. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Liao, C. et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Science of The Total Environment, 633, 1339-1353. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]
-
HP. (2022). Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2025). Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Available at: [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Benzidine. Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. chemicea.com [chemicea.com]
- 4. fishersci.com [fishersci.com]
- 5. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
